molecular formula C21H18O2 B13805135 alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid CAS No. 71823-45-5

alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid

Katalognummer: B13805135
CAS-Nummer: 71823-45-5
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: WSUNJDMZZOKJJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid: is an organic compound with the molecular formula C21H18O2 and a molecular weight of 302.37 g/mol . This compound is known for its unique structure, which includes an acenaphthene core substituted with a phenyl group and a methyl group at specific positions. It has various applications in scientific research and industry due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of acenaphthene with phenylacetic acid derivatives, followed by methylation at the alpha position. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: : Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-Methyl-1-phenyl-2-acenaphtheneacetic acid
  • Alpha-Methyl-1-phenyl-3-acenaphtheneacetic acid
  • Alpha-Methyl-1-phenyl-4-acenaphtheneacetic acid

Comparison: : Alpha-Methyl-1-phenyl-5-acenaphtheneacetic acid is unique due to its specific substitution pattern on the acenaphthene core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its analogs .

Eigenschaften

CAS-Nummer

71823-45-5

Molekularformel

C21H18O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

2-(1-phenyl-1,2-dihydroacenaphthylen-5-yl)propanoic acid

InChI

InChI=1S/C21H18O2/c1-13(21(22)23)16-11-10-15-12-19(14-6-3-2-4-7-14)18-9-5-8-17(16)20(15)18/h2-11,13,19H,12H2,1H3,(H,22,23)

InChI-Schlüssel

WSUNJDMZZOKJJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C2C=CC=C3C2=C(CC3C4=CC=CC=C4)C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.